

# An In-depth Technical Guide to Disperse Yellow 54 (C.I. 47020)

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## Compound of Interest

Compound Name: Disperse yellow 54

Cat. No.: B3429582

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Disperse Yellow 54**, also known by its Colour Index name C.I. 47020, is a quinoline-based disperse dye.<sup>[1][2]</sup> Its chemical structure is 2-(3-hydroxyquinolin-2-yl)indene-1,3-dione.<sup>[3]</sup> This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and available toxicological information for **Disperse Yellow 54**, with a particular focus on aspects relevant to researchers in chemistry and material science. While primarily used in the textile industry for dyeing polyester fibers, this document also addresses the limited available data for professionals in drug development.<sup>[4]</sup>

## Chemical Structure and Properties

**Disperse Yellow 54** is a yellow powder with a molecular structure that combines a quinoline and an indene-1,3-dione moiety.<sup>[1][2]</sup> This structure imparts its characteristic color and its properties as a disperse dye.

Table 1: Chemical Identifiers for **Disperse Yellow 54**

Identifier	Value
IUPAC Name	2-(3-hydroxyquinolin-2-yl)indene-1,3-dione[3]
CAS Number	12223-85-7, 7576-65-0[2][5]
C.I. Number	47020[2]
Molecular Formula	C <sub>18</sub> H <sub>11</sub> NO <sub>3</sub> [2][6]
Molecular Weight	289.28 g/mol [2]
Synonyms	Disperse Yellow 3GE, Disperse Yellow E-3G, Solvent Yellow 114[4][5]

Table 2: Physicochemical Properties of **Disperse Yellow 54**

Property	Value
Melting Point	265 °C[5]
Boiling Point	502 °C at 760 mmHg[5]
Density	1.435 g/cm <sup>3</sup> [5]
Flash Point	257.4 °C[5]
Vapor Pressure	1.06E-10 mmHg at 25°C[5]
Solubility	Soluble in strong sulfuric acid and pyridine (when heated); soluble in sulfolane and ethanol; insoluble in water.[2]

## Experimental Protocols: Synthesis of Disperse Yellow 54

The primary method for the synthesis of **Disperse Yellow 54** is the condensation reaction between a 2-methyl-3-hydroxyquinoline derivative and phthalic anhydride.[2] The following protocol is a generalized procedure based on available patent literature.

Materials:

- 2-Methyl-3-hydroxyquinoline or 2-methyl-3-hydroxyquinoline-4-carboxylic acid
- Phthalic anhydride
- High-boiling point solvent (e.g., trichlorobenzene) or solvent-free conditions
- Hot water
- Sodium hydroxide solution (for pH adjustment)
- Hydrochloric acid or sulfuric acid (for workup)

Procedure:

- **Reaction Setup:** In a suitable reactor, combine 2-methyl-3-hydroxyquinoline (or its 4-carboxylic acid derivative) and phthalic anhydride.<sup>[1]</sup> The reaction can be carried out in the presence of a high-boiling point solvent like trichlorobenzene or under solvent-free conditions.<sup>[4]</sup>
- **Condensation:** Heat the reaction mixture to approximately 200°C. Maintain this temperature for about 8 hours with stirring.<sup>[4]</sup>
- **Workup:** After the reaction is complete, the workup can proceed via several methods described in the literature:
  - **Solvent-based:** If a solvent was used, it can be removed by steam distillation or evaporation under high vacuum.<sup>[4]</sup>
  - **Aqueous Dilution:** The hot reaction mixture is carefully added to hot water (60-70°C) for dilution. The temperature should be controlled to not exceed 90°C.<sup>[1]</sup>
- **Purification:**
  - The diluted mixture is cooled to approximately 80°C with continuous stirring.<sup>[1]</sup>
  - The material is then ground using a colloid mill to reduce particle size and prevent caking.<sup>[1][4]</sup>

- The pH of the slurry is adjusted to between 7.5 and 9.0 using a sodium hydroxide solution. This step helps to dissolve unreacted phthalic anhydride (as phthalic acid) and other acidic impurities.[4]
- The mixture is held at a temperature between 50-100°C for at least 30 minutes.[4]
- Isolation: The product is isolated by filtration, followed by washing with water to remove soluble impurities. The resulting filter cake is then dried to yield the final product, **Disperse Yellow 54**. [4]

#### Characterization:

While detailed spectroscopic data from peer-reviewed journals are scarce, characterization would typically involve techniques such as Mass Spectrometry to confirm the molecular weight and High-Performance Liquid Chromatography (HPLC) for purity assessment.

## Toxicological and Biological Activity Profile

For professionals in drug development, understanding the toxicological and biological activity of a compound is paramount. However, for **Disperse Yellow 54**, there is a significant lack of specific data in the public domain.

#### Safety and Toxicology:

Safety Data Sheets (SDS) for **Disperse Yellow 54** indicate that it should be handled with care, avoiding dust formation and contact with skin and eyes.[7][8][9] Standard personal protective equipment is recommended.[8] There is no specific data available on acute toxicity (oral, dermal, inhalation), skin/eye corrosion or irritation, sensitization, mutagenicity, carcinogenicity, or reproductive toxicity for **Disperse Yellow 54**. [7]

It is crucial to distinguish **Disperse Yellow 54** from other disperse dyes, such as Disperse Yellow 3, for which toxicological data, including evidence of carcinogenesis in animal studies, is available.[10] This data should not be extrapolated to **Disperse Yellow 54** due to structural differences.

#### Biological Activity and Relevance to Drug Development:

There is currently no scientific literature available that describes any specific biological activity, mechanism of action in a biological context, or investigation of **Disperse Yellow 54** for therapeutic applications.

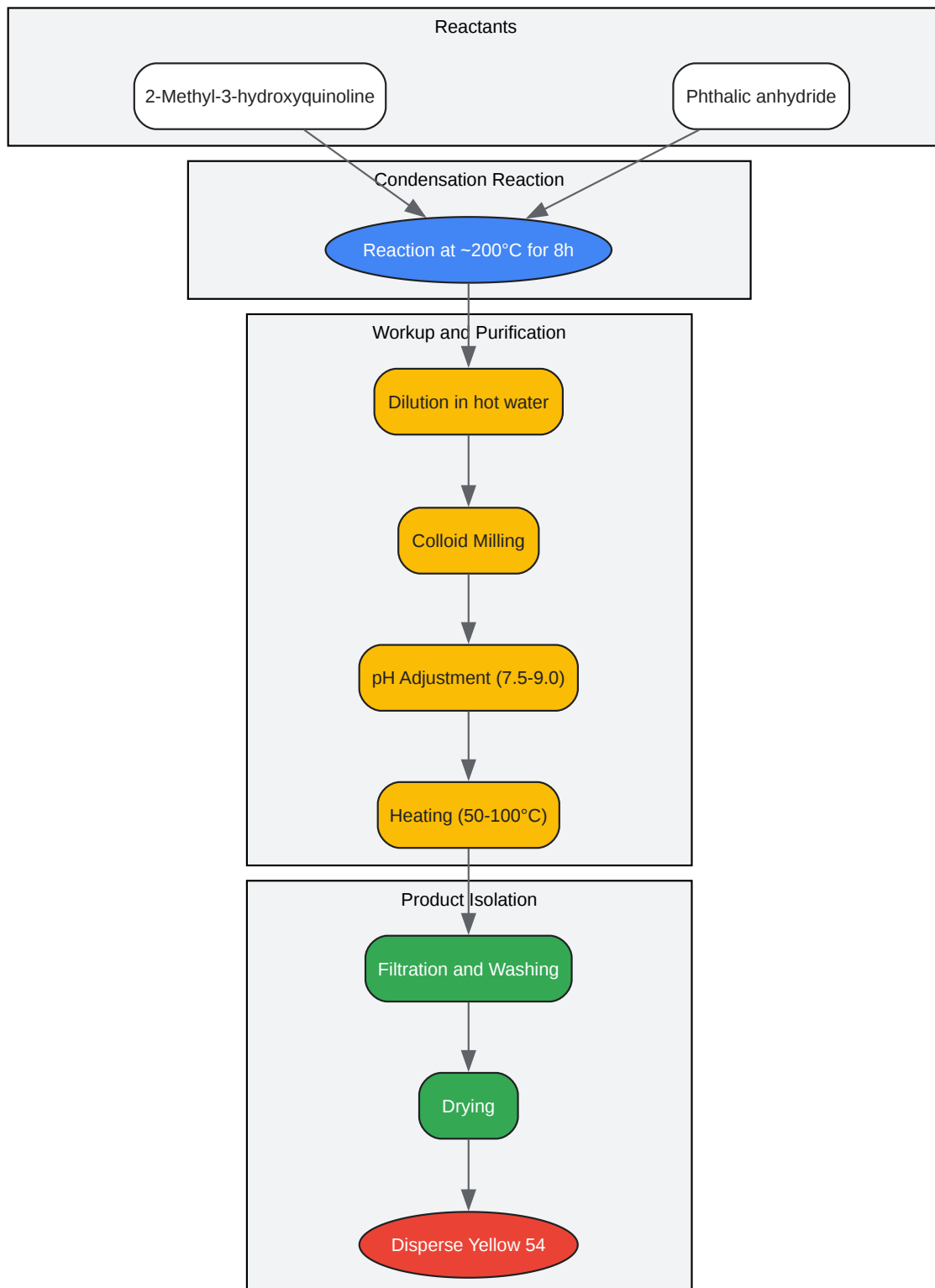
However, it is noteworthy that structurally related scaffolds have been investigated for biological activity. For instance, various derivatives of 1,3-indandione have been explored for a wide range of pharmacological activities, including as anticoagulants and in some cases, anticancer properties.[11][12] Additionally, some 3-hydroxyquinolin-2(1H)-one derivatives have been synthesized and evaluated as inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis.[13]

These findings on related structures are provided for informational context only and do not imply any biological activity for **Disperse Yellow 54** itself. Further research would be required to determine if this specific molecule possesses any relevant pharmacological properties.

## Logical Diagrams

The following diagram illustrates the general workflow for the synthesis of **Disperse Yellow 54** based on the described experimental protocols.

## Synthesis Workflow of Disperse Yellow 54

[Click to download full resolution via product page](#)Caption: Synthesis Workflow of **Disperse Yellow 54**.

## Conclusion

**Disperse Yellow 54** is a well-characterized dye with established synthetic routes and physicochemical properties. Its primary application lies within the textile industry. For researchers and scientists in chemistry and material science, it serves as a clear example of a quinoline-based dye. For professionals in drug development, it is important to note the current lack of specific biological activity and in-depth toxicological data for this compound. While related chemical scaffolds have shown interesting pharmacological activities, these cannot be directly attributed to **Disperse Yellow 54**. This highlights a potential area for future research, should preliminary screening suggest any biological potential.

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